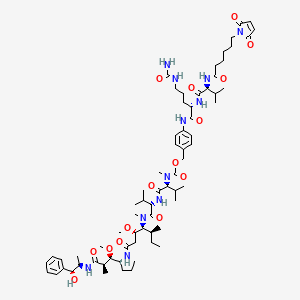

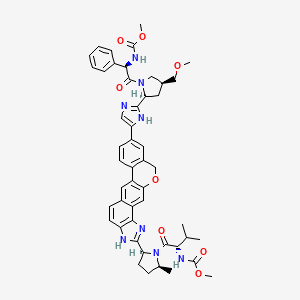

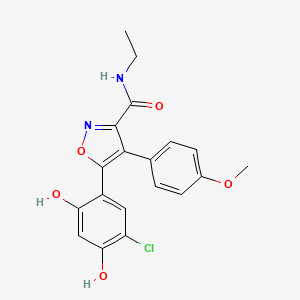

![molecular formula C25H28ClN5O2 B611729 N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide CAS No. 1158347-73-9](/img/structure/B611729.png)

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide” is a novel compound that shows inhibitory activity against Phospholipase D (PLD) . PLD catalyzes the conversion of phosphatidylcholine to the lipid second messenger phosphatidic acid .

Molecular Structure Analysis

The molecular formula of the compound is C25H27N5O2 . The exact molecular structure analysis was not found in the search results.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 768.2±60.0 °C and a predicted density of 1.32±0.1 g/cm3 . Its pKa is predicted to be 13.65±0.46 . The compound appears as an off-white solid .Applications De Recherche Scientifique

Phospholipase D2 (PLD2) Inhibitor

VU0285655-1 is known to be a phospholipase D2 (PLD2) inhibitor . PLD2 is an enzyme that plays a crucial role in cellular processes such as signal transduction, vesicle trafficking, and regulation of mitosis. By inhibiting PLD2, VU0285655-1 can potentially influence these processes.

Inducing Autophagy in Colorectal Cancer Cells

Research has shown that VU0285655-1 can induce autophagy in colorectal cancer cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it’s often dysregulated in cancer. By inducing autophagy, VU0285655-1 could potentially be used as a therapeutic strategy for colorectal cancer.

Studying Regulated Exocytosis

VU0285655-1 has been used as a PLD2 inhibitor to study its role in regulated exocytosis . Exocytosis is a process by which cells transport and release substances out from the cell. This process is essential for normal cellular function and homeostasis.

Role in Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) Surface Trafficking

VU0285655-1 has been used to study its role in membrane type 1 matrix metalloproteinase (MT1-MMP) surface trafficking . MT1-MMP is an enzyme that plays a crucial role in tissue remodeling and cancer metastasis. By influencing its surface trafficking, VU0285655-1 could potentially affect these processes.

Role in Lung Metastasis of Mouse Breast Cancer Cells

In addition to its role in MT1-MMP surface trafficking, VU0285655-1 has also been used to study its role in the lung metastasis of mouse breast cancer cells . Understanding how this compound affects cancer metastasis could provide valuable insights for the development of new cancer therapies.

Mécanisme D'action

Target of Action

The primary target of VU0285655 is Phospholipase D2 (PLD2) . PLD2 is an enzyme that plays a crucial role in the regulation of cellular processes, including vesicle trafficking, exocytosis, and autophagy .

Mode of Action

VU0285655 acts as an inhibitor of PLD2 . By binding to PLD2, it prevents the enzyme from performing its normal function, thereby altering the cellular processes that rely on PLD2 activity .

Biochemical Pathways

The inhibition of PLD2 by VU0285655 affects several biochemical pathways. One key pathway is the autophagy pathway . Autophagy is a cellular process that degrades and recycles cellular components, and the inhibition of PLD2 by VU0285655 promotes this process .

Result of Action

The inhibition of PLD2 by VU0285655 leads to the promotion of autophagy in cells . This can have various effects depending on the context, but in the case of colorectal cancer cells, it has been shown to have a beneficial effect .

Orientations Futures

The development of isoform-specific PLD inhibitors, such as this compound, is a novel approach for the treatment of cancer . These new isoform-selective PLD inhibitors will enable researchers to dissect the signaling roles and therapeutic potential of individual PLD isoforms to an unprecedented degree .

Propriétés

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOCDBUFEUKYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Does inhibiting PLD2 with VU0285655-1 impact RPE cell viability under normal or inflammatory conditions?

A: Studies indicate that VU0285655-1 does not negatively affect RPE cell viability under normal glucose conditions. [] Furthermore, in the context of inflammation induced by lipopolysaccharide (LPS), inhibiting PLD2 with VU0285655-1 actually protected both ARPE-19 and D407 RPE cells from LPS-induced cell death. [] This suggests that VU0285655-1 may have a protective effect on RPE cells in the face of inflammatory stress.

Q2: How does the PLD pathway modulate autophagy in RPE cells exposed to LPS?

A: Research shows that LPS exposure leads to increased autophagy in RPE cells, which may serve as a protective mechanism against inflammation-induced damage. [] Interestingly, pretreatment with VU0285655-1, the selective PLD2 inhibitor, led to an increase in LC3B-positive punctate structures (indicative of autophagosomes) even in the absence of LPS. [] This suggests that PLD2 may play a role in regulating autophagy in RPE cells and that inhibiting PLD2 could potentially enhance this protective mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

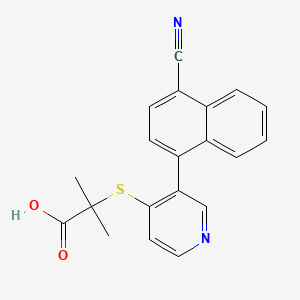

![Verticillin A [MI]](/img/structure/B611668.png)